molecular formula C7H6Cl2N2O3S B2449250 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride hydrochloride CAS No. 1965305-11-6

2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride hydrochloride

Cat. No. B2449250
CAS RN: 1965305-11-6
M. Wt: 269.1
InChI Key: CLDADKDZGGSKIZ-UHFFFAOYSA-N
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Description

“2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride hydrochloride” is a chemical compound with the molecular formula C7H6Cl2N2O3S . It’s a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride hydrochloride” consists of a benzimidazole core, which is a bicyclic compound made up of a benzene ring fused to an imidazole ring . The compound also contains sulfonyl chloride and hydrochloride functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride hydrochloride” include a molecular weight of 269.11 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Transformations

  • The chemical compound 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides, closely related to 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride hydrochloride, has been synthesized and demonstrated reactivity with various substances to form corresponding acids, esters, and amides (Dushamov et al., 2020).

Catalytic Applications

  • A study has shown the utilization of ionic liquid catalysts derived from similar compounds for the efficient synthesis of benzimidazole derivatives, highlighting their role in facilitating green and mild chemical reactions (Shirini et al., 2015).

Amino Acid Derivatives

  • Research on creating new amino acid derivatives using compounds similar to 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride hydrochloride has been investigated, indicating its potential in developing novel chemical entities (Riabchenko et al., 2020).

Antimicrobial Activity

  • The synthesis of 5-substituted-2-(1-H-benzimidazole) sulfonamides, closely related to the compound , has been explored for their antimicrobial potency, suggesting its potential use in developing new antimicrobial agents (Rane et al., 2010).

Photochemical Studies

  • Studies have been conducted on the photochemical behavior of compounds similar to 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride hydrochloride, demonstrating their potential applications in understanding the photochemistry of pesticides and related fields (Abdou et al., 1987).

properties

IUPAC Name

2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3S.ClH/c8-14(12,13)4-1-2-5-6(3-4)10-7(11)9-5;/h1-3H,(H2,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDADKDZGGSKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride hydrochloride

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